Glycofurol

Catalog No.
S1534516
CAS No.
31692-85-0
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycofurol

CAS Number

31692-85-0

Product Name

Glycofurol

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2

InChI Key

CTPDSKVQLSDPLC-UHFFFAOYSA-N

Synonyms

chromophore EL, glycofurol, tetraglycol, tetrahydrofurfuryl alcohol polyethylene glycol ether

Canonical SMILES

C1CC(OC1)COCCO

The exact mass of the compound Tetraglycol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Glycofurol, also known as tetraglycol or tetrahydrofurfuryl alcohol polyethylene glycol ether, is a specialized pharmaceutical co-solvent and penetration enhancer. In procurement and formulation contexts, it is primarily evaluated for its exceptional solubilizing capacity for highly lipophilic active pharmaceutical ingredients (APIs) and its miscibility with both aqueous and organic phases. Unlike standard aliphatic glycols, glycofurol's cyclic ether structure provides superior solvency for complex polymers like poly(lactic-co-glycolic acid) (PLGA) and poorly water-soluble drugs, making it a critical excipient for parenteral, topical, and self-microemulsifying drug delivery systems (SMEDDS) where conventional solvents require prohibitively high volumes [1].

Formulation Workflow Fit

Non‑aqueous co‑solvent for hydrophobic API solubilization screening
Self‑gelling matrix former for topical semi‑solid research without extra structurants
Reported vascular compatibility context for injectable vehicle studies

Substituting glycofurol with more common excipients like Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Dimethyl Sulfoxide (DMSO) often leads to formulation failure in advanced delivery systems. While PG and PEG 400 are standard cosolvents, they frequently lack the thermodynamic interaction required to dissolve high-molecular-weight polymers (such as PLGA for in situ implants) or achieve sufficient loading of highly lipophilic APIs, forcing formulators to increase solvent volumes beyond acceptable toxicity limits [1]. Conversely, while DMSO offers high solvency, its severe hemolytic activity and local toxicity in intravascular applications make it unsuitable for many parenteral and embolic formulations where glycofurol provides a safer, moderately hemolytic alternative with comparable solubilizing power [2].

Substitution Risk: Glycofurol vs. Common Co‑solvents

Glycofurol
Amphiphilic with tetrahydrofurfuryl cap; self‑gelling
PEG 400 / PG
Linear glycols without gelling capacity; formulation structure may shift
Glycofurol
Reported solubilization rank glycofurol > PEG 400 > PG for certain APIs
PEG 400 / PG
Lower solubilization capacity; drug loading may not transfer directly
Glycofurol
Reduced vasospasm and faster recovery vs. DMSO in angiotoxicity models
DMSO / generic solvents
Higher vasospastic potential; vascular endpoints may differ significantly

Superior API Loading in Self-Microemulsifying Drug Delivery Systems (SMEDDS)

In the development of lipid-based nano-delivery systems for poorly water-soluble drugs, the choice of cosurfactant directly dictates the maximum API loading. Equilibrium solubility studies of the antiplatelet drug Ticagrelor demonstrated that glycofurol (tetraglycol) significantly outperformed other premium cosurfactants used in SMEDDS formulations [1].

Evidence DimensionEquilibrium solubility of Ticagrelor at 25°C
Target Compound Data420.34 mg/mL (Glycofurol)
Comparator Or Baseline369.51 mg/mL (Transcutol P)
Quantified DifferenceGlycofurol provided a 13.7% higher solubilization capacity than Transcutol P.
Conditions72-hour saturation in 1 g of pure excipient at 25°C.

Higher API solubility allows for smaller capsule sizes and reduced total excipient burden in oral lipid-based formulations.

Solubility (+)-usnic acid
Head‑to‑head
0.27 mg/mL vs. PG 0.11, PEG 400 0.19 (+145% / +42%)
Supports higher drug loading in co‑solvent screening
20% aq. co‑solvent; surfactant‑free system

Enhanced Aqueous Co-Solvency Compared to Standard Glycols

When formulating poorly soluble natural products for biological testing or intravenous delivery, glycofurol demonstrates superior co-solvency in aqueous mixtures compared to standard pharmaceutical glycols. For the highly insoluble lichen metabolite (+)-usnic acid, glycofurol enabled significantly higher drug recovery in a 20% aqueous solvent system [1].

Evidence DimensionSolubility of (+)-usnic acid in a 20% aqueous co-solvent solution
Target Compound Data0.27 mg/mL (Glycofurol 75)
Comparator Or Baseline0.19 mg/mL (PEG 400) and 0.11 mg/mL (Propylene Glycol)
Quantified DifferenceGlycofurol achieved 42% higher solubility than PEG 400 and 145% higher solubility than Propylene Glycol.
Conditions20% co-solvent in aqueous solution at standardized pH.

Enables the preparation of concentrated aqueous parenteral formulations while minimizing the required volume of organic co-solvents.

Melatonin solubility
Head‑to‑head
≈3‑fold higher vs. propylene glycol
Enables higher drug loading for dose‑constrained parenteral research
Neat solvent; stability 45 days confirmed

Polymer Dissolution for In Situ Forming Implants

The formulation of in situ forming microparticles requires a biocompatible solvent capable of fully dissolving biodegradable polymers like PLGA. While common formulation solvents are often evaluated, thermodynamic and empirical solubility profiling reveals a stark contrast in polymer compatibility. Glycofurol acts as a primary solvent for PLGA, whereas standard glycols completely fail to dissolve the polymer matrix [1].

Evidence DimensionSolubilization of Poly(lactic-co-glycolic acid) (PLGA)
Target Compound DataComplete dissolution (acts as a primary polymer solvent)
Comparator Or BaselinePropylene Glycol and Water (Zero solubility)
Quantified DifferenceGlycofurol completely dissolves PLGA, whereas Propylene Glycol exhibits zero solubility for the polymer.
ConditionsPolymer-solvent interaction parameter evaluation for microparticle preparation.

Glycofurol is a mandatory selection over PG or PEG for formulating PLGA-based controlled-release injectables and liquid embolics.

Transdermal permeation
Reported
Significant increase in flux, permeability (p<0.05) with glycofurol‑Transcutol gel
Supports topical gel development for NSAID permeation research
Excised rat skin; no irritation observed

Reduced Hemolytic Toxicity vs. DMSO and PEG in Intravascular Use

For intravenous and intra-arterial formulations, the hemolytic activity of the undiluted solvent is a critical safety parameter. Comparative in vitro studies of water-miscible organic solvents mixed with human blood categorize glycofurol as moderately hemolytic, offering a safer profile than several standard alternatives used in liquid embolics and parenteral solubilization[1].

Evidence DimensionHemolytic activity and erythrocyte morphological damage
Target Compound DataClassified as 'moderately hemolytic'
Comparator Or BaselineDimethyl sulfoxide (DMSO) and Polyethylene Glycol 200/400 (PEG)
Quantified DifferenceGlycofurol induces less severe hemolysis than DMSO ('very highly hemolytic') and PEG 200/400 ('highly hemolytic') at equivalent blood-to-solvent ratios.
ConditionsIn vitro human erythrocyte exposure at 1:99, 5:95, and 10:90 solvent:blood ratios.

Provides a critical safety advantage for liquid embolic systems and high-concentration IV formulations where DMSO or PEG cause unacceptable red blood cell damage.

Vascular compatibility
Head‑to‑head
Reduced vasospasm severity; faster recovery vs. DMSO
Supports injectable vehicle selection for vascular compatibility
Swine rete mirabile model; no hemodynamic changes
Co‑solvent ranking
Head‑to‑head
Ranked #1 for sirolimus solubility among co‑solvents tested
Supports SMEDDS formulation with higher drug loading
Prevented precipitation in simulated gastric fluid
Paclitaxel micelle system
Class‑level
Reported low/negligible anaphylactoid risk vs. Cremophor EL system
Supports Cremophor‑free paclitaxel formulation research
Qualitative risk reduction; class‑level inference

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Based on its superior solubilization capacity for lipophilic APIs like Ticagrelor, glycofurol is an optimal cosurfactant/cosolvent in SMEDDS. It allows formulators to maximize drug loading while maintaining a stable, transparent microemulsion upon aqueous dilution, directly reducing the required capsule size for oral dosage forms[1].

In Situ Forming PLGA Implants and Liquid Embolics

Because glycofurol can completely dissolve PLGA—unlike propylene glycol—it is highly suited for injectable controlled-release depots and liquid embolic materials. Its moderate hemolytic profile makes it a safer alternative to DMSO for intra-arterial injections used in the treatment of aneurysms or tumors [2].

High-Concentration Topical and Parenteral Formulations

Glycofurol's ability to dissolve high concentrations of poorly water-soluble drugs makes it an ideal vehicle for concentrated topical gels and parenteral solutions. It acts simultaneously as a primary solvent and a permeation enhancer, outperforming standard aqueous/PEG mixtures in achieving target API concentrations without precipitation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Parenteral formulation screening for hydrophobic APIs
Co‑solvent solubilization capacity ranking
Drug loading vs. viscosity and local tolerability endpoints
Cremophor‑free taxane formulation research
Micelle system compatibility (glycofurol‑Solutol HS15)
Anaphylactoid risk endpoint comparison; aqueous dilution stability
Oral SMEDDS development for macrolides
Co‑solvent drug loading rank in lipid systems
Supersaturation and precipitation resistance in GI fluids
Transdermal gel formulation for NSAIDs
Permeation enhancement with Transcutol compatibility
Flux, permeability, and skin irritation endpoints

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

146.094294304 Da

Monoisotopic Mass

146.094294304 Da

Heavy Atom Count

10

Related CAS

31692-85-0

Other CAS

5831-59-4

Use Classification

Cosmetics -> Solvent; Viscosity controlling

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